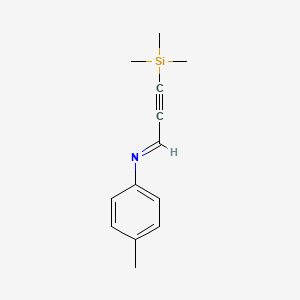
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a trimethylsilyl group and a 4-methylphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the reaction of a 4-methylphenylamine with a trimethylsilyl-protected alkyne. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality. Purification of the final product might involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine exerts its effects would depend on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, while the imine bond can participate in nucleophilic addition reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
The presence of both the trimethylsilyl group and the imine bond in (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine makes it unique compared to other compounds. This combination of functional groups can impart distinct reactivity and stability, making it a valuable compound in various chemical applications.
Properties
CAS No. |
81634-47-1 |
|---|---|
Molecular Formula |
C13H17NSi |
Molecular Weight |
215.37 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NSi/c1-12-6-8-13(9-7-12)14-10-5-11-15(2,3)4/h6-10H,1-4H3 |
InChI Key |
WNDKRQJHLCPESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
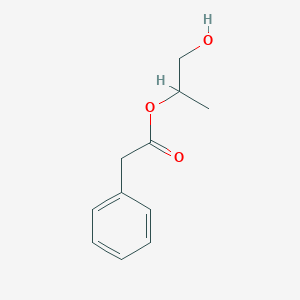
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
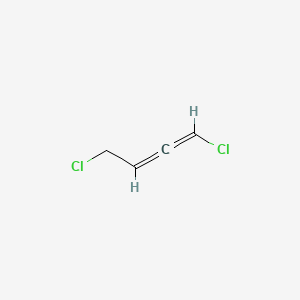
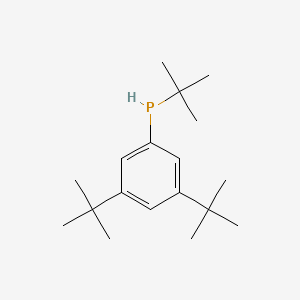
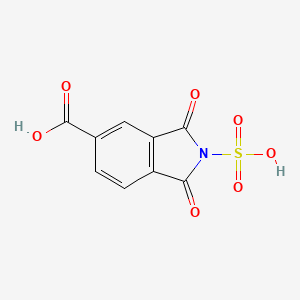
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

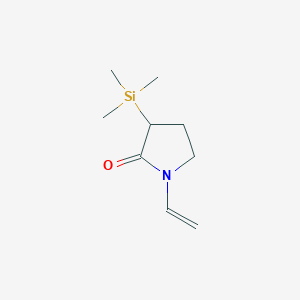
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
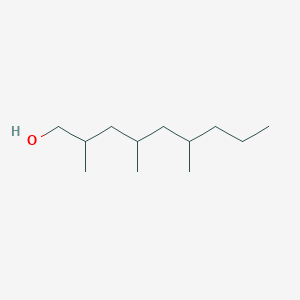
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
